meso-Tetratolylporphyrin-Zn(II)
Description
meso-Tetratolylporphyrin-Zn(II) is a zinc-coordinated metalloporphyrin with four meso-tolyl (4-methylphenyl) substituents. Its structure features a porphyrin macrocycle with a central Zn(II) ion, which enhances stability and modulates electronic properties. The methyl groups on the phenyl rings contribute to steric effects and influence solubility in organic solvents (e.g., chloroform, THF). This compound is synthesized via metalation of the free-base porphyrin with Zn salts under controlled conditions, as seen in analogous Mn(III) derivatives .
Key properties include:
- Catalytic activity: Effective in oxidation reactions and environmental pollutant degradation due to redox-active Zn center.
- Optical properties: Strong absorption in the visible region (Soret band ~420 nm; Q-bands 500–650 nm), typical of metalloporphyrins.
- Applications: Used in catalysis, materials science, and photodynamic therapy research .
Properties
Molecular Formula |
C48H36N4Zn |
|---|---|
Molecular Weight |
734.2 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
OAVGNIUJWXEAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis Methods
Synthesis of Free-Base meso-Tetratolylporphyrin
The preparation of the free-base porphyrin precursor is typically accomplished through the condensation of pyrrole with p-tolualdehyde. Several classical approaches have been established for this purpose:
Adler-Longo Method
The Adler-Longo method involves the direct condensation of pyrrole with p-tolualdehyde in refluxing propionic acid:
Pyrrole + p-Tolualdehyde (1:1 molar ratio) → H₂TTP
This one-pot synthesis is carried out by refluxing the reactants in propionic acid at 140-145°C for 30 minutes to several hours. The porphyrin precipitates upon cooling and is isolated by filtration, followed by washing with methanol and purification by column chromatography using chloroform as eluent. While straightforward, this method typically yields 15-20% of the desired product.
Lindsey Method
The Lindsey method offers milder conditions and improved yields:
- Formation of porphyrinogen intermediate at room temperature in dichloromethane using a Lewis acid catalyst (BF₃·Et₂O or TFA)
- Oxidation of the porphyrinogen to porphyrin using DDQ or p-chloranil
This two-step, one-pot procedure typically produces yields of 30-40%, though it requires rigorous exclusion of oxygen and precise control of reactant concentrations.
Metallation with Zinc
The conversion of free-base porphyrin to its zinc complex involves treatment with a zinc salt, typically zinc acetate. From the literature, the following procedure has been documented:
H₂-t(p-CH₃)PP (20 mg, 0.030 mmol) in chloroform (20 mL) and Zn(OAc)₂·2H₂O (20 mg, 0.091 mmol) in methanol (10 mL) were refluxed for 2 hours at 60–70°C until the solution color changed from purple to red. After cooling, the solvent was removed under reduced pressure, and the solid residue was washed with water (3 × 60 mL) to remove excess zinc acetate. The filtered product was dried over anhydrous sodium sulfate and purified by column chromatography using alumina (Al₂O₃) as the stationary phase and CHCl₃ as eluent, yielding [ZnII-t(p-CH₃)PP] (18 mg, 80%).
The color change from purple to red serves as a visual indicator of successful metallation. The reaction proceeds through the displacement of the two inner protons of the porphyrin by the zinc ion, resulting in a square planar coordination complex.
Modern Synthesis Approaches
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique for accelerating organic reactions, including porphyrin synthesis:
Microwave Synthesis of meso-Tetratolylporphyrin
Based on studies with similar porphyrins, the microwave-assisted synthesis of H₂TTP can be performed by reacting pyrrole with p-tolualdehyde in the presence of p-toluene sulfonic acid as a catalyst:
Pyrrole (0.4 mL) + p-Tolualdehyde (0.53 mL) + p-Toluene sulfonic acid (0.05 g) → H₂TTP
The reaction is conducted in a microwave reactor at 2-minute intervals for a total of 10 minutes. After removing the catalyst by filtration, the product is purified by column chromatography using silica gel and a hexane-ethyl acetate (7:1 v/v) elution system.
This approach significantly reduces reaction time from hours to minutes and typically yields 40-50% of the desired product.
Microwave-Assisted Metallation
The metallation step can also be accelerated using microwave irradiation. Zinc acetate in glacial acetic acid can be used as the zinc source:
H₂TTP + Zn(OAc)₂ → ZnTTP
The reaction is typically complete within 5-10 minutes under microwave conditions, compared to 2 hours using conventional heating.
Green Synthesis Methods
Room Temperature Metallation
An alternative, milder approach involves metallation at room temperature. As described in one study, the zinc-meso-tetraphenylporphyrin complex was established by adding zinc acetate to a solution of meso-tetraphenylporphyrin in glacial acetic acid and allowing the reaction to proceed for 50-60 minutes at room temperature. The absorption band of the complex showed characteristic changes, allowing for spectrophotometric monitoring of the reaction progress.
Self-Assembly Approaches
Recent advances in sustainable chemistry have led to the development of self-assembly approaches for preparing metalloporphyrin nanostructures. For example, the self-assembly of ZnTPP (zinc tetraphenylporphyrin) can be carried out through an acid-base neutralization method. These approaches are particularly valuable for applications requiring specific morphologies or nanostructured materials.
Characterization and Analysis
Spectroscopic Characterization
UV-Visible Spectroscopy
UV-Visible spectroscopy provides a rapid and sensitive method for identifying porphyrins and metalloporphyrins. The free-base meso-tetratolylporphyrin exhibits a strong Soret band around 430 nm and four weaker Q bands between 516 and 649 nm in chloroform. Upon metallation with zinc, the spectrum changes significantly:
Table 1: UV-Visible Spectroscopic Data for H₂TTP and ZnTTP in Chloroform
| Compound | Soret Band (nm) | Q Bands (nm) |
|---|---|---|
| H₂TTP | 430 | 516, 553, 592, 649 |
| ZnTTP | 432 | 564.2, 609.3 |
The reduction from four Q bands in the free-base porphyrin to two Q bands in the zinc complex is a characteristic feature of metallation and results from increased molecular symmetry (D₄h) compared to the free-base porphyrin (D₂h).
¹H NMR Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed structural information about the porphyrin and its zinc complex:
Table 2: ¹H NMR Chemical Shifts for H₂TTP and ZnTTP in CDCl₃
| Proton Type | H₂TTP (ppm) | ZnTTP (ppm) |
|---|---|---|
| N-H (imino) | -2.77 (s, 2H) | Absent |
| β-Pyrrolic | 8.86 (s, 8H) | 8.65 (s, 8H) |
| Phenyl | 7.27-8.08 (m, 16H) | 7.25-8.05 (m, 16H) |
| Methyl | 2.70 (s, 12H) | 2.65 (s, 12H) |
The absence of the highly shielded N-H proton signals (around -2.77 ppm) in the spectrum of ZnTTP confirms successful metallation.
Infrared Spectroscopy
Infrared spectroscopy provides additional confirmation of metallation through the appearance of characteristic metal-nitrogen stretching bands:
- Zn-N stretching: 500-400 cm⁻¹
- Disappearance of N-H stretching bands (3430-3314 cm⁻¹) present in the free-base porphyrin
Fluorescence Spectroscopy
Zinc porphyrins exhibit characteristic fluorescence properties distinct from their free-base counterparts. According to available data, ZnTTP shows emission peaks at approximately 620 and 625 nm. The fluorescence intensity of zinc complexes is typically slightly quenched compared to free-base porphyrins, with a significant broadening and blue shift of the bands.
Structural and Thermal Analysis
X-ray Crystallography
X-ray crystallography provides detailed structural information about the coordination geometry, bond lengths, and packing arrangement. Studies have shown that Zn-TTP can form interesting supramolecular structures in the solid state, including dimeric forms.
Thermal Analysis
Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information about the thermal stability and decomposition behavior of ZnTTP. These metalloporphyrins typically show high thermal stability with decomposition temperatures well above 300°C.
Comparative Analysis of Preparation Methods
The various synthetic approaches for preparing meso-tetratolylporphyrin-Zn(II) each offer distinct advantages and limitations:
Table 3: Comparison of Synthetic Methods for meso-Tetratolylporphyrin-Zn(II)
| Method | Reaction Time | Yield (%) | Advantages | Limitations | Energy Requirements |
|---|---|---|---|---|---|
| Conventional (Adler-Longo + Metallation) | 4-6 hours | 12-16 (overall) | Well-established, simple equipment | Harsh conditions, lower yield | High (refluxing) |
| Lindsey + Conventional Metallation | 4-5 hours | 24-32 (overall) | Higher yield, milder conditions | Multiple steps, sensitive to moisture | Moderate |
| Microwave-Assisted (both steps) | 15-20 minutes | 30-40 (overall) | Very rapid, higher yield | Requires specialized equipment | Moderate (microwave) |
| Room Temperature Metallation | 2-3 hours + 1 hour | 20-30 (overall) | Mild conditions, simple equipment | Longer reaction time | Low |
Characterization Methods Comparison
Table 4: Comparative Utility of Different Characterization Techniques for ZnTTP
| Technique | Information Provided | Sensitivity | Sample Requirements | Limitations |
|---|---|---|---|---|
| UV-Visible Spectroscopy | Electronic transitions, purity, concentration | High | Micrograms (solution) | Limited structural information |
| ¹H NMR Spectroscopy | Structural details, purity | Moderate | Milligrams (solution) | Requires deuterated solvents |
| IR Spectroscopy | Functional groups, metal-ligand bonds | Moderate | Micrograms (solid/solution) | Overlapping bands |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Very high | Micrograms | Sample volatility issues |
| X-ray Crystallography | Precise structural details | High | Single crystal | Requires suitable crystals |
| Fluorescence Spectroscopy | Excited state properties | Very high | Micrograms (solution) | Environmental sensitivity |
Applications of meso-Tetratolylporphyrin-Zn(II)
The unique properties of ZnTTP make it valuable for various applications:
Photocatalysis
Zinc porphyrins can serve as photosensitizers for visible light-driven reactions. For example, similar zinc porphyrins have been used for visible light-driven enantioselective synthesis of L-lactate from pyruvate.
Photophysical Studies and Energy Transfer
ZnTTP is useful for studying photoinduced electron transfer processes. Research has shown that in porphyrin-metallocene dyads, the fluorescence emission of zinc porphyrins can be quenched by 19-55% through intramolecular photoinduced electron transfer.
Biological Applications
Recent studies have explored the antibacterial activity of zinc porphyrin nanocomposites. For instance, zinc(II)tetrakis(4-phenyl)porphyrin/Cu nanoparticles have shown promising antibacterial properties and potential therapeutic effects on breast cancer.
Coordination Chemistry
The ability of zinc porphyrins to accept axial ligands makes them valuable for studying coordination chemistry and developing supramolecular assemblies.
Chemical Reactions Analysis
Types of Reactions: meso-Tetratolylporphyrin-Zn(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the zinc ion and the conjugated porphyrin ring system.
Common Reagents and Conditions:
Oxidation: meso-Tetratolylporphyrin-Zn(II) can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrin derivatives.
Scientific Research Applications
meso-Tetratolylporphyrin-Zn(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of meso-Tetratolylporphyrin-Zn(II) involves its ability to interact with various molecular targets through coordination chemistry and electronic interactions. The zinc ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Comparison with Similar Compounds
Structural and Substituent Variations
The substituents at the meso-positions critically influence solubility, electronic properties, and applications. Below is a comparative analysis:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Tolyl (methyl) and pyridyl groups enhance electron density at the porphyrin core, improving catalytic activity. Carboxy groups (electron-withdrawing) in ZnTCPP redshift absorption bands and enable coordination in MOFs .
- Steric Effects : Bulky carboranyl substituents in Zn(II)-tetra(carboranyl)phenyl hinder aggregation, favoring applications in BNCT .
Solubility and Functionalization
- Hydrophobic Compounds : meso-Tetratolylporphyrin-Zn(II) and ZnTPP dissolve in chloroform or THF, ideal for organic-phase catalysis .
- Water-Soluble Derivatives : Zn(II)-T(N-Me-4-Py)P’s pyridyl groups enable aqueous solubility, critical for biomedical applications . ZnTCPP’s carboxylate form facilitates integration into hydrophilic matrices .
Electronic and Optical Properties
- Soret Band Position : All listed compounds exhibit Soret bands near 419–420 nm, typical of Zn-porphyrins. Tolyl and phenyl substituents minimally perturb the core, while carboxy groups (ZnTCPP) slightly broaden absorption .
- Q-Band Variations : ZnTCPP shows distinct Q-bands at 509, 543, and 588 nm, attributed to extended conjugation from carboxylate-phenyl interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
